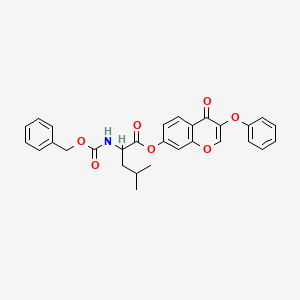
(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
描述
(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with phenoxy and oxo groups, as well as a pentanoate ester linked to a phenylmethoxycarbonylamino group
属性
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-19(2)15-24(30-29(33)35-17-20-9-5-3-6-10-20)28(32)37-22-13-14-23-25(16-22)34-18-26(27(23)31)36-21-11-7-4-8-12-21/h3-14,16,18-19,24H,15,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVLPYDTILQZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated chromen precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance reaction rates and yields. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxo group in the chromen ring, converting it to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its chromen ring system is known to exhibit various biological activities, including anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the phenylmethoxycarbonylamino group can enhance the compound’s binding affinity to certain protein targets, leading to potential therapeutic effects.
相似化合物的比较
4-Oxo-3-phenyl-4H-chromen-7-yl acetate: This compound shares the chromen ring system but differs in its ester group, which can influence its reactivity and applications.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate:
7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo [2,3-c]pyridazine: Although structurally different, this compound also features a complex ring system and is used in medicinal chemistry.
Uniqueness: The uniqueness of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate lies in its combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


